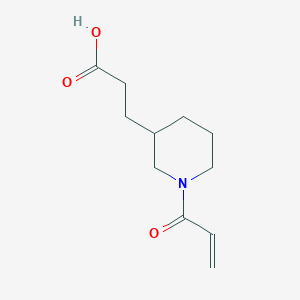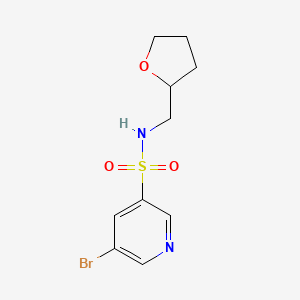
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, also known as TDCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoquinoline carboxylic acids and has been found to exhibit various biochemical and physiological effects.
科学研究应用
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been studied for its potential as an antibacterial agent, as it has been found to exhibit antibacterial activity against various bacterial strains.
作用机制
The mechanism of action of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is not fully understood, but it has been suggested that it may act by inhibiting various enzymes and proteins involved in cellular processes. 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential as a treatment for various inflammatory diseases. 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been found to exhibit antibacterial activity against various bacterial strains.
实验室实验的优点和局限性
One advantage of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is that it has been extensively studied and optimized for high yields and purity, making it readily available for lab experiments. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various scientific research applications, making it a versatile compound for lab experiments. However, one limitation of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
未来方向
There are several future directions for the study of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in scientific research. Additionally, further studies are needed to determine the efficacy and safety of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid in vivo, which may contribute to its potential as a therapeutic agent. Finally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid may be further studied for its potential as an antibacterial agent, as bacterial resistance to antibiotics continues to be a major health concern.
合成方法
The synthesis of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves the reaction of 3-thiophenecarboxaldehyde with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a catalyst such as acetic anhydride. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. This synthesis method has been extensively studied and optimized for high yields and purity.
属性
IUPAC Name |
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-14(11-6-8-20-9-11)16-7-5-10-3-1-2-4-12(10)13(16)15(18)19/h1-4,6,8-9,13H,5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNXKYZKDBUDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)


![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)

